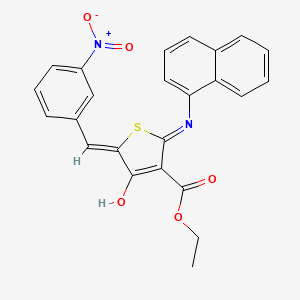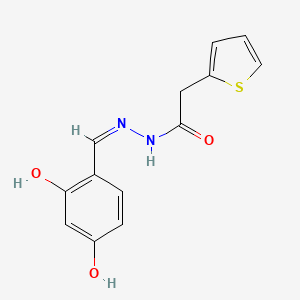![molecular formula C15H17NO2 B3721186 2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721186.png)
2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione
説明
2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione, commonly known as BAC, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. BAC is a yellow crystalline powder that is soluble in water and organic solvents. It is a derivative of cyclohexanedione and is widely used as a reagent in various chemical reactions.
作用機序
The mechanism of action of BAC is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of BAC-based fluorescent probes for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
BAC has been shown to have low toxicity and is relatively safe to handle. It does not have any known adverse effects on human health. However, its effects on biological systems are still being studied.
実験室実験の利点と制限
BAC has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BAC can be used in a wide range of chemical reactions, and its fluorescent properties make it a useful tool for the detection of metal ions in biological samples.
However, BAC also has some limitations. It is not suitable for use in vivo, as it is not readily absorbed by cells. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of BAC in scientific research. One area of interest is the development of BAC-based fluorescent probes for the detection of metal ions in biological samples. These probes could have applications in the diagnosis and treatment of diseases such as Alzheimer's and Parkinson's.
Another potential application of BAC is in the development of new drugs. BAC has been shown to have antitumor properties, and its ability to chelate metal ions could be exploited in the development of new anticancer drugs.
Conclusion:
In conclusion, 2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione is a versatile chemical compound that has potential applications in a wide range of scientific research areas. Its fluorescent properties and ability to chelate metal ions make it a useful tool for the detection of metal ions in biological samples. With further research, BAC could have important applications in the diagnosis and treatment of diseases and the development of new drugs.
科学的研究の応用
BAC has been extensively studied for its potential applications in the field of scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of novel compounds and the modification of existing molecules. BAC has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(15-13(17)8-5-9-14(15)18)16-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYRFMVUCCZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-3,5-diphenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721113.png)
![2-[(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721121.png)
![2-{[(2,5-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721126.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B3721129.png)
![3-(9H-carbazol-9-yl)-N'-[1-(4-hydroxyphenyl)ethylidene]propanohydrazide](/img/structure/B3721134.png)
![3-(2-furyl)-N'-[1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3721142.png)
![5-{[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721150.png)
![2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)

![N-{5-[(2-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3721170.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721182.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721209.png)
![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)